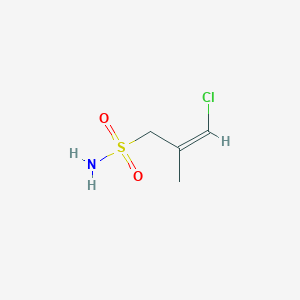![molecular formula C10H19NO B13218449 [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol: is an organic compound with the molecular formula C10H19NO It is a cyclopentene derivative with an amino group and a hydroxyl group attached to the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopent-3-en-1-ol and 1-amino-2-methylpropane as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopent-3-en-1-one derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-3-en-1-ol: A precursor in the synthesis of [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol.
1-Amino-2-methylpropane: Another precursor used in the synthesis.
Cyclopent-3-en-1-one: A potential oxidation product of the compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of both an amino and a hydroxyl group on the cyclopentene ring provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
[1-(1-amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol |
InChI |
InChI=1S/C10H19NO/c1-8(2)9(11)10(7-12)5-3-4-6-10/h3-4,8-9,12H,5-7,11H2,1-2H3 |
Clave InChI |
WBHWRRUSKKWWGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1(CC=CC1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


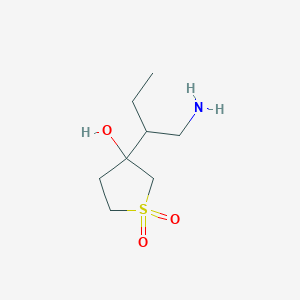
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)

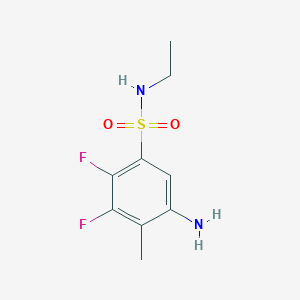
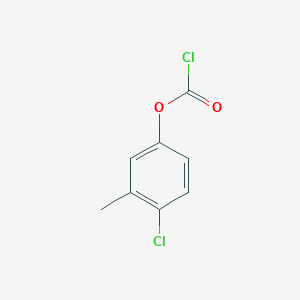

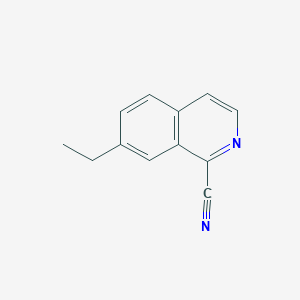
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)

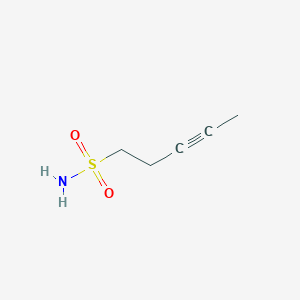
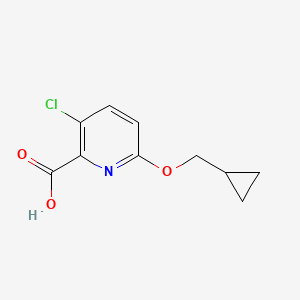

![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)
